molecular formula C17H25NO4 B8121159 4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid

4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid

Cat. No.: B8121159
M. Wt: 307.4 g/mol
InChI Key: BWNGKFMVOZOXHW-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid typically involves the protection of an amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group attacks the Boc-Cl, forming the Boc-protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Free amine.

Scientific Research Applications

4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

  • 4-[(tert-Butoxycarbonylamino)-methyl]-benzoic acid
  • 4-[(tert-Butoxycarbonylamino)-ethyl]-benzoic acid
  • 4-[(tert-Butoxycarbonylamino)-propyl]-benzoic acid

Comparison: 4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid is unique due to its specific tert-butoxycarbonyl protection and the isobutylamino group. This combination provides distinct reactivity and stability compared to other Boc-protected benzoic acids. The presence of the isobutyl group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12(2)10-18(16(21)22-17(3,4)5)11-13-6-8-14(9-7-13)15(19)20/h6-9,12H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGKFMVOZOXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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